4-Cyclohexyl-2-(1-phenylethyl)phenol
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Overview
Description
4-Cyclohexyl-2-(1-phenylethyl)phenol is an organic compound with the molecular formula C20H24O It is a phenolic compound characterized by the presence of a cyclohexyl group and a phenylethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-(1-phenylethyl)phenol typically involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. The reaction conditions often require the presence of a strong base and an electron-withdrawing group on the aromatic ring to facilitate the substitution .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2-(1-phenylethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenolic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-(1-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler phenolic compound with a single hydroxyl group attached to a benzene ring.
4-Cyclohexylphenol: Similar structure but lacks the phenylethyl group.
2-(1-Phenylethyl)phenol: Similar structure but lacks the cyclohexyl group.
Uniqueness
4-Cyclohexyl-2-(1-phenylethyl)phenol is unique due to the presence of both cyclohexyl and phenylethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62737-79-5 |
---|---|
Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-cyclohexyl-2-(1-phenylethyl)phenol |
InChI |
InChI=1S/C20H24O/c1-15(16-8-4-2-5-9-16)19-14-18(12-13-20(19)21)17-10-6-3-7-11-17/h2,4-5,8-9,12-15,17,21H,3,6-7,10-11H2,1H3 |
InChI Key |
QTFLYTKICMUKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=CC(=C2)C3CCCCC3)O |
Origin of Product |
United States |
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